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Clinical Trial Data for Tolinapant

The table below summarizes the available Objective Response Rate (ORR) data and key findings from

clinical trials of Tolinapant.

Cancer Type / Trial Focus Phase
Reported
ORR

Key Findings / Trial Status

Relapsed/Refractory
Peripheral T-Cell
Lymphoma (PTCL) [1] [2]

1/2 >20% (as a

single
agent)

An ongoing Phase 1/2 study demonstrated an

ORR of over 20% with single-agent Tolinapant
[1] [2].

Advanced Solid Tumors
or Lymphomas [3]

1 Not
specified

Established the recommended Phase 2 dose
(180 mg/day). One patient with cutaneous T-cell

lymphoma had clinically meaningful
improvement in skin lesions; 10 patients

achieved stable disease [3].

PTCL (Combination
Therapy) [1] [2]

1/2 Not yet

available

Evaluating Tolinapant in combination with oral

decitabine/cedazuridine. The study is ongoing,
with primary completion estimated for

December 2025 [1] [2].
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Cancer Type / Trial Focus Phase
Reported
ORR

Key Findings / Trial Status

Advanced Head and Neck
Cancer with Radiotherapy
[4]

Early-

phase

Not the

primary
endpoint

The combination was well-tolerated. At a

median follow-up of 13.8 months, 70% of
patients (7 out of 10) remained free of disease

[4].

Experimental Protocol Details

For a clearer understanding of the data, here are the methodologies from the key trials cited.

Trial in PTCL (Single Agent): The ongoing Phase 1/2 study (NCT05403450) is an open-label trial in

patients with relapsed/refractory PTCL who have received at least two prior systemic therapies. The
study includes a Phase 1 dose-escalation part to determine the recommended dose, followed by a

Phase 2 part to assess preliminary efficacy based on ORR [1] [2].
Trial in Advanced Solid Tumors/Lymphomas (Single Agent): The Phase 1 trial (NCT02503423)

was a dose-escalation study designed to evaluate the safety, determine the maximum tolerated dose
(MTD), and recommend a Phase 2 dose for Tolinapant. Efficacy was assessed using standard

objective response criteria [3].
Trial in PTCL (Combination Therapy): This Phase 1-2 open-label study (ASTX660-03) randomizes

subjects to receive either oral decitabine/cedazuridine alone or in combination with Tolinapant. The
primary aim of Phase 1 is to assess safety and identify the recommended Phase 2 dose, while Phase

2 aims to assess preliminary efficacy through ORR [1] [2].

Mechanism of Action and Signaling Pathway

Tolinapant is an oral, non-peptidomimetic antagonist of cellular and X-linked Inhibitor of Apoptosis

Proteins (cIAP1/2 and XIAP). The following diagram illustrates its mechanism of action in inducing cell

death.
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The diagram shows that Tolinapant promotes two forms of programmed cell death:

Apoptosis: By inhibiting cIAP1/2, Tolinapant prevents RIPK1 ubiquitination, shifting the signaling

pathway from pro-survival to pro-death (Complex IIb formation), activating caspase-8 and inducing
apoptosis. By directly inhibiting XIAP, it blocks its suppression of executioner caspases, further

promoting apoptosis [5].
Necroptosis: In specific contexts, such as caspase-8 deficient models or when caspase activity is

pharmacologically inhibited, the same death-inducing complex can trigger necroptosis, another form
of cell death [5].

Future Clinical Directions

The clinical development of Tolinapant is actively exploring its potential in various areas:
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Combination Therapies: Preclinical data suggests synergy between Tolinapant and the

hypomethylating agent decitabine in T-cell lymphoma models. This is the basis for the ongoing
Phase 1-2 trial (NCT05403450) in PTCL [1] [2].

Immunotherapy Combinations: Preclinical studies in head and neck cancer models have shown
that IAP antagonists like Tolinapant can enhance the antitumor efficacy of radiation therapy and
PD-1 blockade, suggesting potential for future clinical combinations [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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